(3-Butoxy-2,4,6-trifluorophenyl)boronic acid
Overview
Description
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable , and its storage temperature is between 2-8°C .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored at a temperature between 2-8°C for optimal stability .
Biochemical Analysis
Biochemical Properties
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly important in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects can result in changes in cellular metabolism, including alterations in the flux of metabolic pathways and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This interaction can block the catalytic activity of the enzyme, preventing it from carrying out its normal function. Additionally, the compound can bind to other biomolecules, such as transcription factors, and modulate their activity, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels, leading to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in the metabolism of boronic acids and related compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. These effects can have downstream consequences on cellular function and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biochemical processes. This localization can enhance the compound’s activity and specificity, making it a valuable tool for targeted biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-butoxy-2,4,6-trifluorophenyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid has a wide range of applications in scientific research:
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenylboronic acid: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.
3-Isopropoxy-2,4,6-trifluorophenylboronic acid:
4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group at the para position, which affects its reactivity and use in different chemical reactions.
Uniqueness
The presence of the butoxy group in (3-Butoxy-2,4,6-trifluorophenyl)boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable reagent in various synthetic applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
(3-butoxy-2,4,6-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXDVYMTOUGRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584715 | |
Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-23-7 | |
Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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